

Experimental Data on Cytotoxicity and Enzyme Inhibition

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Compound Focus: 6-Aminoindolin-2-one

CAS No.: 150544-04-0

Cat. No.: S667192

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The experimental data from the study is summarized in the table below. Please note that this data is from the year **2016**.

Compound ID	R1 Substituent	Cytotoxicity (GI ₅₀ /LC ₅₀ , HCT 116 cells)	In vitro TrxR Inhibitory Activity (IC ₅₀)	Selectivity for TrxR over GR/Trx/GPx
Compound 4	n-butyl	Strongly Cytotoxic	Strongly Inhibitory	Selective
Compound 5	benzyl	Strongly Cytotoxic	Strongly Inhibitory	Selective
Compound 1	methyl	Less active than 4 & 5	Less active than 4 & 5	Information missing
Compound 2	Information missing	More active than 1	Information missing	Information missing
Compound 3	Information missing	More active than 1	Information missing	Information missing

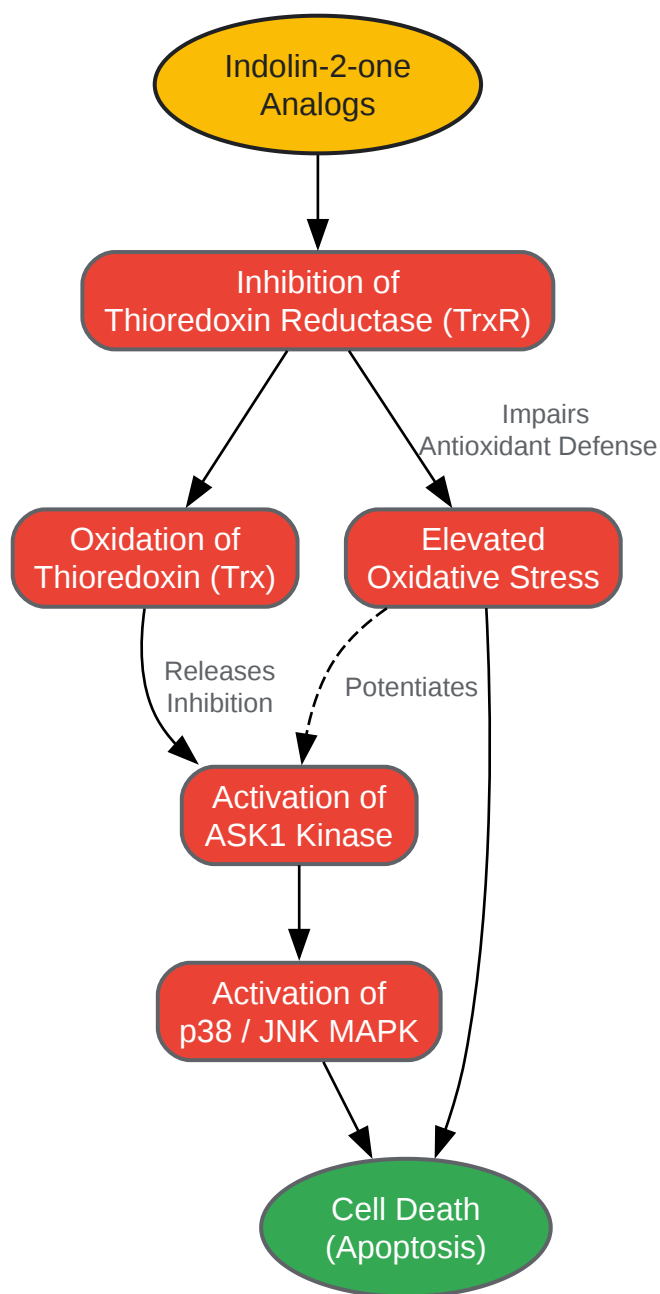
Detailed Experimental Protocols

The research paper provides details on the key methodologies used to generate the data above [1]:

- **Cytotoxicity Assay:** The anti-proliferative and cytotoxic effects of the compounds were evaluated against human HCT 116 colorectal and MCF-7 breast carcinoma cells. The cells were exposed to the compounds for **72 hours**, and the **GI₅₀** (concentration for 50% growth inhibition) and **LC₅₀** (concentration for 50% cell kill) values were determined.
- **Enzyme Inhibition Assay:** The **in vitro Thioredoxin Reductase (TrxR) inhibitory activity** was measured. The inhibition was attributed to the compounds' Michael acceptor moiety targeting the selenocysteine residue in the C-terminal active site of TrxR. The selectivity was confirmed by testing against related antioxidant enzymes glutathione reductase (GR), thioredoxin (Trx), and glutathione peroxidase (GPx).
- **Mechanism of Action Studies:** Further experiments confirmed that TrxR inhibition by these indolin-2-one compounds led to cellular Trx oxidation, increased oxidative stress, and activation of the **ASK1/p38/JNK MAPK signaling pathway**, resulting in cell death with apoptotic features like PARP cleavage and caspase 3 activation.

Mechanism of Action Signaling Pathway

The following diagram illustrates the signaling pathway through which these indolin-2-one analogs are proposed to induce cancer cell death, based on the findings of the study [1].



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References

1. Indolin- 2 - one compounds targeting thioredoxin reductase... | Oncotarget [oncotarget.com]

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